

An In-depth Technical Guide to Ivermectin Impurity H (C41H62O11)

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Compound of Interest		
Compound Name:	Ivermectin EP Impurity H	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of avermectin B1. During its synthesis, storage, and under various stress conditions, several impurities can form. This technical guide focuses on Ivermectin Impurity H, a significant degradation product with the molecular formula C41H62O11. Understanding the profile, formation, and characterization of this impurity is critical for ensuring the quality, safety, and efficacy of ivermectin drug products. This document provides a comprehensive overview of Ivermectin Impurity H, including its chemical properties, potential formation pathways, and analytical methodologies for its identification and quantification.

Introduction to Ivermectin and its Impurities

Ivermectin is a potent macrocyclic lactone used in both human and veterinary medicine to treat a wide range of parasitic infections.[1] It is a mixture of two homologous compounds, 22,23-dihydroavermectin B1a (H2B1a) and 22,23-dihydroavermectin B1b (H2B1b). The presence of impurities in active pharmaceutical ingredients (APIs) can impact their stability, bioavailability, and safety. Regulatory bodies, therefore, have stringent requirements for the identification and control of impurities in drug substances and products.

Ivermectin Impurity H is a known degradation product of ivermectin.[1] Its formation is often associated with the hydrolysis of the disaccharide moiety of the parent ivermectin molecule,



resulting in a monosaccharide derivative.[1][2][3][4]

Physicochemical Properties of Ivermectin Impurity H

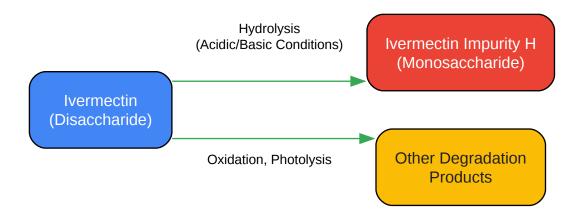
A summary of the key physicochemical properties of Ivermectin Impurity H is presented in the table below. This information is crucial for the development of analytical methods and for understanding its behavior in formulation and stability studies.

Property	Value	Reference
Molecular Formula	C41H62O11	[1][2][3]
Molecular Weight	730.92 g/mol	[1][3]
CAS Number	71837-27-9	[1][3]
IUPAC Name	4'-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a	[1][4]
Synonyms	Ivermectin B1 Mono-sugar Derivative, Ivermectin B1a monosaccharide	[2][3]
Appearance	White to Off-White Solid	[2]
Solubility	Soluble in Methanol	[1]
Storage	Store at -20°C under an inert atmosphere	[1]

Formation and Degradation Pathways

Ivermectin is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[5] Ivermectin Impurity H is primarily formed through the hydrolysis of the glycosidic bond, leading to the loss of one of the sugar moieties.





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Caption: Formation pathway of Ivermectin Impurity H.

Forced degradation studies are instrumental in understanding the formation of Impurity H. These studies involve subjecting ivermectin to harsh conditions to accelerate its degradation and identify the resulting products.

Experimental Protocols Forced Degradation Studies

The following protocols are representative of those used in forced degradation studies of ivermectin to generate impurities, including Impurity H. These are based on general procedures outlined in the scientific literature.[5][6]

4.1.1. Acid Hydrolysis

- Dissolve a known amount of Ivermectin in a suitable organic solvent (e.g., methanol or acetonitrile).
- Add an equal volume of a strong acid (e.g., 1N HCl).
- Reflux the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-8 hours).
- Neutralize the solution with a suitable base (e.g., 1N NaOH).
- Dilute the sample with the mobile phase to a suitable concentration for analysis.



4.1.2. Base Hydrolysis

- Dissolve a known amount of Ivermectin in a suitable organic solvent.
- Add an equal volume of a strong base (e.g., 1N NaOH).
- Reflux the solution at a controlled temperature for a specified period.
- Neutralize the solution with a suitable acid (e.g., 1N HCl).
- Dilute the sample for analysis.

4.1.3. Oxidative Degradation

- Dissolve Ivermectin in a suitable solvent.
- Add a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).
- Keep the solution at room temperature or a slightly elevated temperature for a defined period.
- Dilute the sample for analysis.

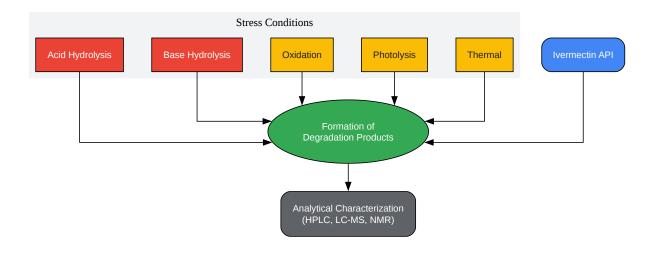
4.1.4. Photolytic Degradation

- Expose a solution of Ivermectin (in a photostable container) to UV light (e.g., 254 nm) or sunlight for an extended period.
- Analyze the resulting solution.

4.1.5. Thermal Degradation

- Heat a solid sample of Ivermectin in a controlled oven at a high temperature (e.g., 105°C) for several hours.
- Dissolve the sample in a suitable solvent for analysis.





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Caption: Workflow for forced degradation studies.

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of Ivermectin and its impurities. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation.

4.2.1. High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC method for the analysis of Ivermectin and its impurities is summarized below.



Parameter	Typical Conditions
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	A mixture of acetonitrile, methanol, and water in various proportions (e.g., 53:27.5:19.5 v/v/v)[7]
Flow Rate	1.0 - 1.5 mL/min
Detection	UV at 245 nm[8]
Column Temperature	30 - 40°C
Injection Volume	10 - 20 μL

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of impurities. The combination of chromatographic separation with mass spectrometric detection allows for the determination of the molecular weight of the impurities and provides fragmentation data for structural confirmation.

Parameter	Typical Conditions
Ionization Source	Electrospray Ionization (ESI) in positive mode
Mass Analyzer	Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data
Collision Energy	Varied to obtain optimal fragmentation for MS/MS studies

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of impurities. While obtaining sufficient quantities of an impurity for NMR analysis can be challenging, it provides detailed information about the molecular structure. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically performed.



Spectroscopic Data (Representative)

While specific raw data for Ivermectin Impurity H is not publicly available, the expected spectroscopic characteristics can be inferred from its structure.

5.1. Mass Spectrometry

Expected [M+H]+ ion: m/z 731.4365

Expected [M+Na]+ ion: m/z 753.4184

 Key Fragmentation: Loss of the remaining sugar moiety, water losses, and cleavages within the macrocyclic lactone ring.

5.2. NMR Spectroscopy

- ¹H NMR: Signals corresponding to the protons of the macrocyclic lactone core and the single remaining sugar unit. The absence of signals corresponding to the second sugar unit would be a key indicator.
- 13C NMR: Carbon signals consistent with the monosaccharide derivative structure.

Conclusion

The identification and control of Ivermectin Impurity H are critical aspects of ensuring the quality and safety of ivermectin products. This technical guide has provided an overview of the physicochemical properties, formation pathways, and analytical methodologies related to this impurity. A thorough understanding of these aspects is essential for drug development professionals involved in the formulation, manufacturing, and quality control of ivermectin. The use of forced degradation studies in conjunction with advanced analytical techniques such as HPLC, LC-MS, and NMR is paramount for the effective characterization and control of Ivermectin Impurity H. Further research to isolate and fully characterize this and other degradation products will continue to be a priority in the pharmaceutical industry.

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